Ombrabulin Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

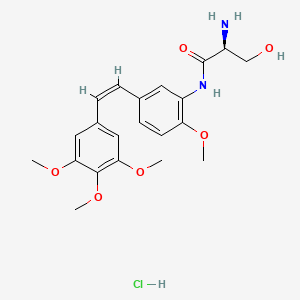

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNRTPFLTRZEIM-MRWUDIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426074 | |

| Record name | CS-39-L-Ser.HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253426-24-3, 253609-44-8 | |

| Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC 7700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CS-39-L-Ser.HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 253426-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMBRABULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ombrabulin Hydrochloride on Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin hydrochloride (Tavocept), a synthetic water-soluble analogue of combretastatin A4, is a potent vascular disrupting agent (VDA) that primarily exerts its anticancer effects by targeting the tubulin cytoskeleton of endothelial cells.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of ombrabulin on tubulin, detailing its binding site, its inhibitory effects on tubulin polymerization, and the subsequent cellular consequences. This document synthesizes available data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate critical pathways and workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Ombrabulin emerges as a significant therapeutic candidate that disrupts microtubule function, leading to selective collapse of tumor vasculature and subsequent tumor necrosis.[1][2] Understanding the precise molecular interactions between ombrabulin and tubulin is paramount for the optimization of its clinical application and the development of next-generation tubulin inhibitors.

Mechanism of Action: Interaction with Tubulin

The primary molecular target of ombrabulin is the tubulin protein. Its mechanism can be dissected into two key aspects: binding to a specific site on the tubulin dimer and the subsequent inhibition of microtubule polymerization.

Binding to the Colchicine Site on β-Tubulin

Ombrabulin binds to the colchicine binding site located on the β-subunit of the tubulin heterodimer.[1][2][3][4] This binding is non-covalent and is a characteristic shared with other colchicine-site inhibitors, including its parent compound, combretastatin A4. The binding of ombrabulin to this site induces a conformational change in the tubulin dimer, rendering it incapable of efficient polymerization into microtubules.

The following diagram illustrates the binding of Ombrabulin to the tubulin dimer and its subsequent effect on microtubule dynamics.

Inhibition of Tubulin Polymerization

By binding to the colchicine site, ombrabulin prevents the longitudinal association of tubulin heterodimers, which is a critical step in the formation of protofilaments and, subsequently, microtubules.[1][2][4][5] This leads to a shift in the cellular equilibrium of tubulin from the polymerized (microtubule) state to the depolymerized (free tubulin) state. This disruption of the microtubule network is the primary mechanism through which ombrabulin exerts its cytotoxic effects.

Cellular Consequences of Tubulin Disruption

The inhibition of tubulin polymerization by ombrabulin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, with a pronounced effect on endothelial cells.

Mitotic Arrest and Apoptosis

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.

Vascular Disruption in Tumors

Ombrabulin demonstrates a degree of selectivity for the endothelial cells lining the tumor vasculature.[6] The disruption of the microtubule cytoskeleton in these cells leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor blood vessels. This acute disruption of blood flow results in extensive tumor necrosis.[1][2]

The signaling pathway from tubulin binding to vascular disruption is depicted below.

Quantitative Data

Table 1: Cytotoxicity of Ombrabulin in Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Reference |

| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [1] |

| HeyA8 | Human Ovarian Cancer | 7 - 20 | [1] |

| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [1] |

| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ombrabulin with tubulin. These are representative protocols based on standard methods in the field.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of ombrabulin on the rate and extent of microtubule formation from purified tubulin in vitro.

Workflow Diagram:

Methodology:

-

Reagents and Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

This compound stock solution (in DMSO or aqueous buffer)

-

DMSO (vehicle control)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for depolymerization)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Incubate the tubulin solution on ice for 30 minutes to ensure depolymerization of any aggregates.

-

In a pre-chilled 96-well plate, add varying concentrations of ombrabulin (e.g., 0.1 nM to 10 µM) to the wells. Include wells for vehicle control (DMSO), positive control (paclitaxel), and negative control (colchicine).

-

Add the tubulin solution to each well.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Initiate polymerization by adding a final concentration of 1 mM GTP to each well.

-

Immediately begin monitoring the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

The IC50 value is determined as the concentration of ombrabulin that inhibits the maximum rate of tubulin polymerization by 50%.[6]

-

Colchicine Competition Binding Assay

This assay confirms that ombrabulin binds to the colchicine site on tubulin by measuring its ability to compete with a fluorescently-labeled or radiolabeled colchicine analogue.

Methodology:

-

Reagents and Materials:

-

Purified tubulin

-

[³H]-Colchicine or a fluorescent colchicine analogue

-

This compound

-

Scintillation fluid and counter (for radiolabeled assay) or fluorometer (for fluorescent assay)

-

Filter paper and vacuum filtration apparatus

-

-

Procedure:

-

Incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]-colchicine in the presence of varying concentrations of ombrabulin for a set time at 37°C.

-

Rapidly filter the mixture through a filter paper that retains the tubulin-ligand complex but allows unbound ligand to pass through.

-

Wash the filter to remove any non-specifically bound radiolabel.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The concentration of ombrabulin that displaces 50% of the bound [³H]-colchicine is determined as its IC50 for binding to the colchicine site.

-

Cell-Based Microtubule Disruption Assay (Immunofluorescence)

This assay visualizes the effect of ombrabulin on the microtubule network within cultured cells.

Methodology:

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Plate HUVECs on glass coverslips and allow them to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of ombrabulin (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 4 hours). Include a vehicle-treated control.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to the control cells.

-

Conclusion

This compound's mechanism of action is centered on its specific interaction with the colchicine binding site on β-tubulin. This binding event inhibits tubulin polymerization, leading to a cascade of cellular effects including mitotic arrest, apoptosis, and, most notably, the disruption of tumor vasculature. The in-depth understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a robust framework for ongoing research and the strategic development of ombrabulin and other tubulin-targeting agents in cancer therapy. Further studies to precisely quantify the binding affinity and the specific effects on microtubule dynamic instability will provide even greater insight into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of microtubule transport in growing nerve processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tubulin Binding Site Kinetics of Ombrabulin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin hydrochloride (formerly AVE8062) is a synthetic, water-soluble analogue of combretastatin A-4, a natural product isolated from the South African bushwillow tree, Combretum caffrum.[1][2] As a vascular disrupting agent (VDA), ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] Its mechanism of action lies in its interaction with tubulin, the fundamental protein component of microtubules. This guide provides a detailed examination of the kinetics of ombrabulin's binding to its tubulin target site, offering insights for researchers and professionals in drug development.

Core Mechanism of Action

Ombrabulin exerts its potent antivascular effects by binding to the colchicine-binding site on the β-subunit of tubulin.[3][5] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are crucial components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] In endothelial cells, which line the tumor blood vessels, the disruption of the microtubule network leads to dramatic changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.[4]

Quantitative Analysis of Tubulin Binding Kinetics

| Compound | Parameter | Value | Method |

| Combretastatin A-4 | Ki (apparent) | 0.14 µM | Competitive Colchicine Binding Assay[6] |

| Combretastatin A-4 Analogue (C-13) | Ki | 1.1 ± 0.13 µM | Fluorescence-based Colchicine Competition Assay[7] |

Note: The data presented is for combretastatin A-4 and a synthetic analogue, serving as an estimate for ombrabulin's binding affinity.

Signaling Pathway and Mechanism of Vascular Disruption

The binding of ombrabulin to tubulin initiates a cascade of events culminating in the disruption of tumor blood flow. This pathway is primarily focused on the direct cytoskeletal and morphological changes within endothelial cells.

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering).

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Test compound (Ombrabulin) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

In a pre-warmed 96-well plate, add varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) to the wells. Include wells for the positive and vehicle controls.

-

Add 100 µL of the reconstituted tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

The inhibition of polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. The IC50 value can be calculated from a dose-response curve.[8]

Competitive Colchicine-Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]colchicine) for binding to the colchicine site on tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

[3H]colchicine (radiolabeled ligand)

-

Test compound (Ombrabulin) at various concentrations

-

G-PEM buffer with 5% glycerol

-

GF/C glass microfiber filters

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare a reaction mixture containing 0.2 mg/mL purified tubulin and a fixed concentration of [3H]colchicine (e.g., 0.1 µM) in G-PEM buffer.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through GF/C glass microfiber filters using a filtration apparatus. This separates the tubulin-bound radioligand from the unbound radioligand.

-

Wash the filters twice with ice-cold G-PEM buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation analyzer.

-

The amount of radioactivity on the filters is proportional to the amount of [3H]colchicine bound to tubulin. A decrease in radioactivity in the presence of the test compound indicates competitive binding.

-

The inhibition constant (Ki) can be calculated from the IC50 value obtained from a dose-response curve.[8]

Experimental Workflow for Tubulin Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of tubulin-binding agents like ombrabulin.

Conclusion

This compound represents a potent class of vascular disrupting agents that function through the targeted inhibition of tubulin polymerization in endothelial cells. While specific kinetic data for ombrabulin remains proprietary, the well-characterized binding of its parent compound, combretastatin A-4, to the colchicine site provides a solid foundation for understanding its molecular interactions. The detailed experimental protocols and workflows presented in this guide offer a framework for the continued research and development of novel tubulin inhibitors for cancer therapy. A thorough understanding of the binding kinetics and downstream cellular effects is paramount for the rational design of next-generation anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. Vascular disrupting agents | amdbook.org [amdbook.org]

- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent combretastatin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ombrabulin Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin Hydrochloride (also known as AVE8062 Hydrochloride) is a synthetic, water-soluble derivative of combretastatin A-4, a natural compound isolated from the South African willow tree, Combretum caffrum.[1][2] It belongs to the class of drugs known as Vascular Disrupting Agents (VDAs), which represent a targeted therapeutic strategy aimed at destroying existing tumor vasculature.[2][3] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs induce a rapid and selective collapse of the blood vessels within the tumor, leading to extensive downstream tumor necrosis.[1][4] Preclinical and clinical studies have demonstrated its potential as an antineoplastic agent, particularly in combination with standard chemotherapy and radiotherapy.[5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data.

Chemical and Physical Properties

This compound is the hydrochloride salt of Ombrabulin. Its chemical identity and core physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | (2S)-2-Amino-3-hydroxy-N-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethen-1-yl]phenyl}propanamide hydrochloride | [7] |

| Synonyms | AVE8062 hydrochloride, AC7700 hydrochloride | [2][8] |

| CAS Number | 253426-24-3 | [2][7] |

| Molecular Formula | C₂₁H₂₇ClN₂O₆ | [2][9] |

| Molecular Weight | 438.90 g/mol | [2][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | H₂O: 20 mg/mL (45.57 mM) DMSO: 100 mg/mL (248.48 mM) | [8][10] |

| SMILES | COc1ccc(/C=C\c2cc(c(c(c2)OC)OC)OC)cc1NC(=O)--INVALID-LINK--N.Cl | [6] |

| InChIKey | UQNRTPFLTRZEIM-MRWUDIQNSA-N | [6] |

Mechanism of Action: A Vascular Disrupting Agent

Ombrabulin's primary mechanism of action is the disruption of the tubulin cytoskeleton in rapidly proliferating endothelial cells, which are a key component of the tumor neovasculature.[2][3]

3.1 Tubulin Polymerization Inhibition The drug binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[2][3] This binding prevents the polymerization of tubulin dimers into microtubules.[1][11] Microtubules are critical for maintaining the structural integrity and shape of endothelial cells. Their depolymerization leads to a rapid destabilization of the cytoskeleton.[2][3]

3.2 Endothelial Cell Shape Change and Vascular Collapse The disruption of the endothelial cytoskeleton causes the normally flat endothelial cells to become more spherical.[12] This morphological change increases vascular permeability and leads to the detachment of endothelial cells from each other and the vessel wall.[3][13] The subsequent collapse and occlusion of tumor blood vessels acutely cuts off the blood supply to the tumor core.[1][4] This selective action is attributed to the immature and highly proliferative nature of tumor endothelial cells, making them more sensitive to tubulin disruption than the quiescent endothelial cells of healthy tissues.[2][12]

3.3 Downstream Tumor Necrosis The acute shutdown of intratumoral blood flow results in severe hypoxia and nutrient deprivation within the tumor, leading to massive and rapid hemorrhagic necrosis of the tumor tissue.[1][4] While highly effective at destroying the central part of a tumor, a peripheral rim of tumor cells often survives, necessitating combination therapies for complete tumor eradication.[13]

Pharmacokinetics and Preclinical Efficacy

4.1 Pharmacokinetics in Humans Ombrabulin is rapidly converted in plasma to its active metabolite, RPR258063.[8] Pharmacokinetic parameters have been established in several Phase I clinical trials. Ombrabulin itself has a very short half-life, while its active metabolite has a longer duration of action.

| Parameter | Ombrabulin | Active Metabolite (RPR258063) | Citation(s) |

| Terminal Half-life (t½) | ~17 minutes | ~8.7 hours | [8] |

| Metabolism | Rapid conversion to RPR258063 | Primary active moiety | [8] |

| Cytochrome P450 Effect | Weak inhibition of CYP2C19 at clinical doses; No effect on CYP1A2 and CYP3A4 | N/A | [8] |

| PK Interaction | No clinically relevant interactions with taxane-platinum doublets | No clinically relevant interactions | [6] |

4.2 Preclinical In Vitro Efficacy Ombrabulin has demonstrated potent cytotoxic and anti-vascular effects in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its activity at nanomolar concentrations.

| Cell Line | Cell Type | IC₅₀ Value (nM) | Citation(s) |

| MMEC | Mouse Mesenteric Endothelial Cells | 10 | [14] |

| HeyA8 | Ovarian Cancer | 7 - 20 | [14] |

| SKOV3ip1 | Ovarian Cancer | 7 - 20 | [14] |

| HeyA8-MDR | Ovarian Cancer (Multi-drug resistant) | 7 - 20 | [14] |

Key Clinical Trial Data

Ombrabulin has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other chemotherapeutic agents, for the treatment of advanced solid tumors.

| Trial Phase | Treatment Regimen | Recommended/Tested Dose (Ombrabulin) | Key Outcomes & Observations | Citation(s) |

| Phase I | Monotherapy, 30-min IV infusion every 3 weeks | 50 mg/m² | Well tolerated. Evidence of antitumor activity (1 PR, 8 SD ≥4 months). Recommended Phase II dose established. | [8] |

| Phase I | Combination with Cisplatin/Docetaxel or Carboplatin/Paclitaxel every 3 weeks | 35 mg/m² | Feasible with manageable toxicities. 1 CR and 15 PRs reported. Limited impact on the efficacy of the doublets. | [6] |

| Phase I | Combination with Docetaxel every 3 weeks | 30-35 mg/m² | Sequential administration is feasible. 10 PRs reported. | [15] |

| Phase II | Combination with Taxane-Platinum vs. Placebo + Taxane-Platinum (Metastatic NSCLC) | 35 mg/m² | Did not meet primary endpoint of improving Progression-Free Survival (PFS). Median PFS was 5.65 vs 5.45 months. | [10] |

Experimental Methodologies

6.1 In Vitro Cell Viability - MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity, as cited in the evaluation of Ombrabulin's effect on endothelial and tumor cells.[14][16]

Protocol:

-

Cell Plating: Seed cells (e.g., HUVEC, tumor cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight under standard conditions (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[16][17]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log-concentration of Ombrabulin to determine the IC₅₀ value using non-linear regression analysis.

6.2 In Vivo Antitumor and Anti-vascular Efficacy Model Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of VDAs like Ombrabulin.[5]

Protocol:

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of human tumor cells (e.g., FaDu, HeyA8) into the flank or relevant organ of nude mice. Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[14][18]

-

Animal Grouping: Randomize mice into treatment and control groups (n=5-10 per group).

-

Treatment Administration: Administer Ombrabulin (e.g., 30 mg/kg) or vehicle control via a relevant route (e.g., intraperitoneal injection) on a specified schedule (e.g., twice weekly for 3 weeks).[14] Combination therapies may involve co-administration of chemotherapy (e.g., cisplatin) or radiotherapy.[5]

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).

-

Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise tumors for weight measurement and subsequent histological analysis.

-

Histological Analysis: Fix tumor tissues in formalin, embed in paraffin, and section. Perform immunohistochemistry (IHC) staining for markers of interest, such as CD31 (to assess vessel density) and H&E (to visualize necrotic regions), to confirm the vascular-disrupting effect.[18]

-

Data Analysis: Compare tumor growth rates, final tumor weights, and histological findings between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

This compound is a potent, second-generation vascular disrupting agent that functions by inhibiting tubulin polymerization in tumor endothelial cells, leading to rapid vascular collapse and tumor necrosis. Its chemical properties are well-defined, and its pharmacokinetic profile is characterized by rapid conversion to a longer-lasting active metabolite. While preclinical data and early-phase clinical trials showed significant promise, later-phase trials in combination with standard chemotherapy did not consistently demonstrate a significant improvement in primary endpoints like progression-free survival for all cancer types.[10] Nevertheless, the extensive research on Ombrabulin provides a valuable framework for understanding the therapeutic potential and challenges of vascular disruption as a strategy in oncology. The detailed methodologies and data presented serve as a critical resource for scientists continuing to explore this and other related therapeutic avenues.

References

- 1. Facebook [cancer.gov]

- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1 study of ombrabulin in combination with cisplatin (CDDP) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. DISRUPT: a randomised phase 2 trial of ombrabulin (AVE8062) plus a taxane-platinum regimen as first-line therapy for metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular disrupting agents | amdbook.org [amdbook.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

Synthesis and Structure-Activity Relationship of Novel Ombrabulin Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin, a synthetic water-soluble analogue of combretastatin A4 (CA-4), is a potent vascular-disrupting agent (VDA) that has demonstrated significant potential in oncology.[1] It functions by inhibiting tubulin polymerization, leading to the collapse of tumor vasculature and subsequent necrosis.[1][2] This technical guide provides an in-depth overview of the synthesis of novel Ombrabulin derivatives, a critical area of research aimed at enhancing efficacy, improving the therapeutic window, and overcoming drug resistance. We will explore detailed synthetic protocols, present quantitative structure-activity relationship (SAR) data, and visualize key biological pathways and experimental workflows.

Mechanism of Action: Targeting the Tumor Vasculature

Ombrabulin and its parent compound, CA-4, exert their primary anti-tumor effect by targeting the tubulin cytoskeleton of endothelial cells.[3][4] The mechanism involves binding to the colchicine site on the β-subunit of tubulin, which inhibits its polymerization into microtubules.[2] This disruption of the microtubule network in rapidly proliferating endothelial cells leads to mitotic arrest, apoptosis, and a cascade of events culminating in the shutdown of tumor blood flow.[1][2]

References

A Technical Guide to Ombrabulin Hydrochloride and its Impact on Endothelial Cell Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ombrabulin hydrochloride (AVE8062) is a synthetic, water-soluble analogue of combretastatin A4, a potent vascular-disrupting agent (VDA).[1] Its primary mechanism of action involves the specific targeting of the tumor neovasculature, leading to rapid vascular shutdown and subsequent tumor necrosis.[1][2][3] A critical event in this process is the induction of apoptosis in proliferating endothelial cells. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental validation of Ombrabulin-induced endothelial cell apoptosis.

Core Mechanism of Action: Microtubule Destabilization

Ombrabulin functions as a microtubule-destabilizing agent. It binds at or near the colchicine-binding site on the β-subunit of tubulin.[1][4][5] This interaction inhibits the polymerization of tubulin dimers into microtubules.[1][5] Endothelial cells, particularly the immature and rapidly proliferating cells that characterize tumor vasculature, are highly dependent on a dynamic microtubule cytoskeleton to maintain their shape, migration, and survival.[3][4] The disruption of this network by Ombrabulin leads to cytoskeleton disorganization, mitotic arrest, and the initiation of the apoptotic cascade.[1][4]

Quantitative Analysis of Endothelial Cell Response

The cytotoxic and pro-apoptotic effects of Ombrabulin on endothelial cells have been quantified in numerous preclinical studies. The data presented below is a synthesis from representative studies.

| Parameter | Cell Line | Concentration/Time | Result |

| IC50 (Cell Proliferation) | Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | ~3.0 nM |

| Apoptosis Induction | HUVEC | 10 nM for 24 hours | Significant increase in apoptotic cells |

| Microtubule Depolymerization | Endothelial Cells | 15 minutes post-infusion (in vivo) | Initiation of microtubule depolymerization |

| Caspase-3 Activation | HUVEC | 6 hours | Dose-dependent increase |

| Vascular Shutdown (in vivo) | Murine Colon 26 Carcinoma | 6 hours post-treatment | Peak effect with widespread vascular collapse |

Signaling Pathways in Ombrabulin-Induced Apoptosis

The induction of apoptosis by Ombrabulin in endothelial cells is a multi-faceted process triggered by cytoskeletal collapse. This event initiates intrinsic apoptotic signaling and disrupts crucial cell-cell adhesion pathways, amplifying the vascular-disrupting effect.

Intrinsic Apoptotic Pathway

Disruption of the microtubule network acts as a potent cellular stress signal, leading to the activation of the mitochondrial-dependent apoptotic pathway. This involves the modulation of Bcl-2 family proteins, resulting in the release of cytochrome c and the activation of executioner caspases.

Caption: Intrinsic apoptosis signaling cascade initiated by Ombrabulin.

Disruption of Vascular Integrity

In parallel with inducing apoptosis, microtubule depolymerization directly impacts endothelial cell shape and intercellular junctions. This leads to the disruption of vascular endothelial (VE)-cadherin signaling, a key component of adherens junctions, resulting in increased vascular permeability and the physical detachment of endothelial cells.[3]

Caption: Pathway of Ombrabulin-induced vascular integrity loss.

Key Experimental Protocols

The following protocols are standard methodologies for assessing the impact of Ombrabulin on endothelial cell apoptosis and function.

In Vitro Apoptosis Detection by Flow Cytometry

This protocol uses Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) to quantify cell death.

Methodology:

-

Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVEC) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with vehicle control or desired concentrations of this compound for time points ranging from 6 to 24 hours.

-

Cell Harvest: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells. Centrifuge the cell suspension.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze samples within 1 hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for apoptosis quantification.

Western Blot for Caspase-3 Cleavage

This protocol detects the activation of Caspase-3, a key executioner caspase, by identifying its cleaved (active) form.

Methodology:

-

Cell Culture & Treatment: Culture and treat HUVECs with Ombrabulin as described in section 5.1.

-

Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound effectively induces apoptosis in endothelial cells through a well-defined mechanism centered on microtubule disruption. This triggers both intrinsic apoptotic signaling and a loss of vascular integrity, culminating in the rapid and selective collapse of tumor blood vessels. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals engaged in the research and development of VDAs. Future work may focus on synergistic combinations with other anticancer therapies, such as anti-angiogenic agents or chemotherapy, to overcome potential resistance mechanisms and enhance overall therapeutic efficacy.[4][6][7]

References

- 1. Facebook [cancer.gov]

- 2. HKU Scholars Hub: Antitumor and vascular disrupting effects of ombrabulin in hepatocellular carcinoma [hub.hku.hk]

- 3. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ombrabulin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a potent vascular disrupting agent (VDA) that has demonstrated significant preclinical antitumor activity.[1][2] Derived from the South African willow bush Combretum caffrum, ombrabulin selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of ombrabulin, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and development efforts in oncology.

Mechanism of Action: Targeting Tubulin and Disrupting Tumor Vasculature

Ombrabulin's primary mechanism of action is the disruption of microtubule dynamics in endothelial cells.[3] It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[1][4] This interference with the cytoskeleton leads to a cascade of events specifically within the rapidly proliferating endothelial cells of the tumor neovasculature.

The key events in ombrabulin's mechanism of action are:

-

Tubulin Depolymerization: By inhibiting tubulin polymerization, ombrabulin causes the disassembly of the microtubule network within endothelial cells.[1][4]

-

Cytoskeletal Collapse and Morphological Changes: The disruption of the microtubule architecture leads to a loss of cell shape and integrity.

-

Induction of Apoptosis: The cytoskeletal collapse triggers programmed cell death (apoptosis) in endothelial cells.[1][2]

-

Vascular Shutdown: The apoptotic endothelial cells detach from the vessel walls, leading to the collapse of the tumor blood vessels.[1][2]

-

Tumor Necrosis: The acute disruption of blood flow deprives the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis of the tumor core.[1][2][4]

A critical aspect of ombrabulin's activity is its selectivity for tumor vasculature over that of normal tissues. This selectivity is attributed to the higher proliferation rate and immature nature of endothelial cells in the tumor microenvironment.[4]

Data Presentation

In Vitro Efficacy: Cytotoxicity in Endothelial and Tumor Cell Lines

Ombrabulin demonstrates potent cytotoxic effects against endothelial cells and a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| Mouse Mesenteric Endothelial Cells (MMEC) | Endothelial | 10 | [3] |

| HeyA8 | Human Ovarian Cancer | 7 - 20 | [3] |

| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [3] |

| HeyA8-MDR | Human Ovarian Cancer (Multidrug Resistant) | 7 - 20 | [3] |

In Vivo Efficacy: Antitumor Activity in Preclinical Models

Ombrabulin has shown significant antitumor activity in various preclinical xenograft models, both as a monotherapy and in combination with other anticancer agents.

| Tumor Model | Treatment | Efficacy Outcome | Reference |

| HeyA8 Ovarian Cancer (mice) | Ombrabulin (30 mg/kg, i.p., twice weekly) | 65% reduction in tumor weight compared to vehicle control. | [3] |

| HEP2 Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin | Attenuated tumor growth compared to control. | [5][6] |

| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin | Attenuated tumor growth compared to control. | [5][6] |

| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin + Irradiation + Cisplatin | Complete tumor regression. | [5] |

| FaDu Head and Neck Squamous Cell Carcinoma (mice) | Ombrabulin + Irradiation + Cetuximab | More effective than double combination treatment regimens, leading to increased tumor growth delay. | [5] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The cytotoxic effects of ombrabulin on endothelial and tumor cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

The antitumor efficacy of ombrabulin in vivo is evaluated using xenograft models in immunocompromised mice.

-

Tumor Cell Implantation: Human tumor cells (e.g., HeyA8, HEP2, FaDu) are subcutaneously or intraperitoneally injected into nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth inhibition (TGI) and tumor growth delay are calculated to assess efficacy.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Immunohistochemistry for Vascular Disruption

Immunohistochemistry (IHC) is employed to visualize the effects of ombrabulin on the tumor vasculature.

-

Tissue Collection and Preparation: Tumors are harvested at specific time points after treatment, fixed in formalin, and embedded in paraffin.

-

Sectioning: Paraffin-embedded tumors are sectioned into thin slices (e.g., 4-5 µm) and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the target epitopes.

-

Staining: Sections are incubated with a primary antibody against an endothelial cell marker (e.g., CD31) to identify blood vessels.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored signal.

-

Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted.

-

Microscopy and Analysis: The stained sections are examined under a microscope to assess changes in vessel density, morphology, and the extent of necrosis.

Signaling Pathways

The primary signaling event initiated by ombrabulin is the disruption of microtubule polymerization. This physical insult to the cytoskeleton of endothelial cells is a potent inducer of the intrinsic apoptosis pathway. While the precise upstream signaling cascade linking microtubule disruption to apoptosis is complex, it is known to involve the Bcl-2 family of proteins and the subsequent activation of caspases.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective vascular disrupting agent. Its ability to induce rapid and extensive necrosis in tumors by targeting the tumor vasculature has been demonstrated in a variety of in vitro and in vivo models. The quantitative data on its efficacy, combined with a clear understanding of its molecular mechanism, provides a solid foundation for its clinical development. Further research focusing on combination therapies and the identification of predictive biomarkers will be crucial in optimizing the therapeutic potential of ombrabulin in the treatment of solid tumors. Development of ombrabulin was discontinued after disappointing results from phase III clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Ombrabulin Hydrochloride's Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombrabulin Hydrochloride (formerly AVE8062), a synthetic water-soluble analog of combretastatin A4, is a potent vascular-disrupting agent (VDA) with significant anti-cancer properties demonstrated in vitro.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating endothelial and tumor cells.[1][3] This technical guide provides a detailed overview of the in vitro characterization of Ombrabulin's anti-cancer activity, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways and workflows. Although clinical development was discontinued after Phase III trials, Ombrabulin remains a critical reference compound for research into microtubule-targeting agents and vascular disruption in oncology.[2]

Mechanism of Action

Ombrabulin exerts its cytotoxic effects by targeting the fundamental cytoskeletal protein, tubulin. It binds to the colchicine binding site on the β-subunit of tubulin heterodimers.[1][4] This interaction inhibits the polymerization of tubulin into microtubules.[1][3] The disruption of microtubule dynamics has profound consequences for cellular function, primarily by interfering with the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of cancer cells in the G2/M phase of the cell cycle and the subsequent induction of apoptosis (programmed cell death).[3] Because of their high proliferation rate, endothelial cells within the tumor vasculature are particularly sensitive, and their destruction leads to a collapse of the tumor's blood supply and subsequent necrosis.[1]

Caption: Mechanism of action for this compound.

Quantitative Data on Anti-Cancer Activity

The in vitro potency of Ombrabulin has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Table 1: Cytotoxicity (IC50) of this compound

| Cell Line | Cell Type | IC50 Value (nM) | Citation |

| MMEC | Mouse Mesenteric Endothelial | 10 | [5] |

| HeyA8 | Human Ovarian Cancer | 7 - 20 | [5] |

| SKOV3ip1 | Human Ovarian Cancer | 7 - 20 | [5] |

| HeyA8-MDR | Human Ovarian Cancer (Multi-Drug Resistant) | 7 - 20 | [5] |

Note: The IC50 values represent the concentration of Ombrabulin required to inhibit cell viability by 50%.

Table 2: Effects on Cell Cycle and Apoptosis

| Effect | Observation | Cell Lines | Citation(s) |

| Cell Cycle Arrest | Significant arrest of cells in the G2/M phase. | MCF-7 (Breast), Jurkat (Leukemia) | [3][6] |

| Apoptosis Induction | Induces apoptosis following mitotic arrest. | Various | [1][7] |

| Tubulin Polymerization | Potently inhibits tubulin polymerization in vitro. | Purified Tubulin | [3] |

Detailed Experimental Protocols

Standardized in vitro assays are crucial for characterizing the anti-cancer activity of compounds like Ombrabulin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeyA8, SKOV3ip1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of Ombrabulin concentration to determine the IC50 value using non-linear regression analysis.[5][8]

Caption: General workflow for an MTT-based cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Ombrabulin for 24 hours.

-

Harvesting: Detach and collect both adherent and floating cells to ensure all apoptotic and arrested cells are included.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][10] An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[7][11]

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reaction Setup: On ice, prepare a reaction mixture in a 96-well half-area plate containing tubulin protein (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a polymerization enhancer like glycerol.[12][13]

-

Compound Addition: Add Ombrabulin, a negative control (e.g., Nocodazole), or a positive control (e.g., Paclitaxel) to the respective wells.[14]

-

Initiation and Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[12][14] Monitor the polymerization of tubulin by measuring the increase in turbidity (light scattering) at 350 nm every 30-60 seconds for 60-90 minutes.[12][14]

-

Analysis: Plot the change in absorbance over time. Inhibition of polymerization is observed as a suppression of the rate and extent of the absorbance increase compared to the untreated control.

References

- 1. Facebook [cancer.gov]

- 2. Ombrabulin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential [mdpi.com]

- 11. Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Ombrabulin Hydrochloride in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombrabulin hydrochloride (AVE8062) is a potent vascular disrupting agent (VDA) that has demonstrated significant antitumor activity in various preclinical in vivo xenograft models. As a synthetic analogue of combretastatin A-4, ombrabulin functions by targeting the tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, resulting in extensive tumor necrosis.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in xenograft studies, with a focus on head and neck squamous cell carcinoma (HNSCC) and ovarian cancer models. The information compiled is based on published preclinical studies to guide researchers in designing and executing similar in vivo experiments.

Mechanism of Action: Disruption of Tumor Vasculature

Ombrabulin exerts its anti-cancer effects by binding to the colchicine-binding site on β-tubulin in endothelial cells.[2] This interaction inhibits tubulin polymerization, leading to the depolymerization of the microtubule cytoskeleton. The disruption of microtubules in endothelial cells triggers a signaling cascade that results in increased cell contractility and permeability of the tumor vasculature. A key pathway implicated in this process is the RhoA/ROCK signaling cascade.[4][5] Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), leads to the phosphorylation of myosin light chain and subsequent actin-myosin stress fiber formation.[4] This results in endothelial cell shape changes, the breakdown of cell-cell junctions, and ultimately, the disruption of blood flow within the tumor, causing ischemic necrosis of the tumor tissue.[4][5]

Caption: Signaling pathway of Ombrabulin-induced vascular disruption.

Application 1: Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models

Ombrabulin has been shown to be effective in attenuating tumor growth in HNSCC xenograft models, both as a monotherapy and in combination with standard treatments like cisplatin, cetuximab, and radiation.[1][6]

Data Presentation

Table 1: Summary of Ombrabulin's Efficacy in HNSCC Xenograft Models

| Cell Line | Animal Model | Treatment Groups | Key Findings | Reference |

| HEP2 | Nude Mice | Control, Ombrabulin, Ombrabulin + Radiation, Ombrabulin + Cisplatin, Ombrabulin + Cetuximab, Triple Combinations | Ombrabulin attenuated tumor growth. Combination therapies, especially triple combinations, showed significantly increased tumor growth delay. | [1][6] |

| FaDu | Nude Mice | Control, Ombrabulin, Ombrabulin + Radiation, Ombrabulin + Cisplatin, Ombrabulin + Cetuximab, Triple Combinations | Ombrabulin attenuated tumor growth. More pronounced tumor growth delay and regression with combination therapies. Complete tumor regression was observed with the triple combination including platinum. | [1][6] |

Experimental Protocols

Protocol 1: Establishment of HNSCC Xenografts and Combination Therapy

This protocol is based on the methodologies described by Clémenson et al., 2013.[1][6]

1. Cell Culture:

- Culture HEP2 or FaDu human HNSCC cells in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the exponential growth phase for implantation.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.

- Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Cell Implantation:

- Resuspend harvested cells in sterile, serum-free medium or PBS.

- Inject 2 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

4. Treatment Protocol (once tumors reach a volume of ~150-200 mm³):

- This compound: Administer at a dose of 30 mg/kg via intraperitoneal (i.p.) injection. The frequency of administration in the combination studies was not specified, but a twice-weekly schedule has been used in other models.

- Cisplatin: Administer at a dose of 6 mg/kg i.p.

- Cetuximab: Administer at a dose of 1 mg/mouse i.p., twice weekly.

- Radiation: Deliver local irradiation to the tumor-bearing leg using an appropriate X-ray source. A single dose of 6 Gy or fractionated doses can be applied.

- Combination Schedules:

- For combination therapies, the precise timing of administration is crucial. While the specific schedule was not detailed in the available abstracts, a common approach is to administer the VDA (Ombrabulin) shortly before chemotherapy or radiation to maximize the therapeutic window. For example, Ombrabulin could be administered 4-6 hours before cisplatin or radiation.

5. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- The primary endpoint is typically tumor growth delay or tumor regression.

- Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.

Cell_Culture [label="1. HEP2/FaDu Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Implantation [label="2. Subcutaneous Implantation\nin Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tumor_Growth [label="3. Tumor Growth to\n~150-200 mm³", fillcolor="#FBBC05", fontcolor="#202124"];

Randomization [label="4. Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment [label="5. Treatment Administration\n(Single Agent & Combination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Monitoring [label="6. Tumor Volume & Body\nWeight Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Endpoint [label="7. Endpoint Analysis\n(Tumor Growth Delay/Regression)", fillcolor="#202124", fontcolor="#FFFFFF"];

Cell_Culture -> Implantation;

Implantation -> Tumor_Growth;

Tumor_Growth -> Randomization;

Randomization -> Treatment;

Treatment -> Monitoring;

Monitoring -> Endpoint;

}

Caption: Workflow for HNSCC xenograft studies with Ombrabulin.

Application 2: Ovarian Cancer Xenograft Model

Ombrabulin has also been evaluated in ovarian cancer xenograft models, demonstrating efficacy in reducing tumor growth.

Data Presentation

Table 2: Summary of Ombrabulin's Efficacy in an Ovarian Cancer Xenograft Model

| Cell Line | Animal Model | Treatment Groups | Key Findings | Reference |

| HeyA8 | Nude Mice | Vehicle Control, Ombrabulin (10, 30, 50, 100 mg/kg) | Ombrabulin at 30 mg/kg i.p. twice weekly resulted in a 65% reduction in tumor weight compared to the vehicle control. Higher doses did not show significantly better antitumor effects. | (Information synthesized from preclinical data mentioned in various sources) |

Experimental Protocols

Protocol 2: Establishment of Ovarian Cancer Xenografts and Monotherapy

1. Cell Culture:

- Culture HeyA8 human ovarian cancer cells in appropriate media.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the exponential growth phase.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.

3. Tumor Cell Implantation:

- Resuspend harvested HeyA8 cells in sterile, serum-free medium or PBS.

- Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

- Monitor tumor growth regularly.

4. Treatment Protocol (starting 7 days after tumor cell injection):

- This compound: Administer at a dose of 30 mg/kg via intraperitoneal (i.p.) injection, twice weekly for 3 weeks.

- Vehicle Control: Administer the vehicle solution (e.g., sterile saline or PBS) on the same schedule.

5. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement.

- The primary endpoint is the reduction in tumor weight or volume compared to the control group.

Cell_Culture [label="1. HeyA8 Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Implantation [label="2. Subcutaneous Implantation\nin Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Treatment_Initiation [label="3. Treatment Initiation\n(Day 7 Post-Implantation)", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment [label="4. Ombrabulin (30 mg/kg) or\nVehicle Administration (i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Monitoring [label="5. Tumor Volume & Body\nWeight Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Endpoint [label="6. Endpoint Analysis\n(Tumor Weight/Volume Reduction)", fillcolor="#202124", fontcolor="#FFFFFF"];

Cell_Culture -> Implantation;

Implantation -> Treatment_Initiation;

Treatment_Initiation -> Treatment;

Treatment -> Monitoring;

Monitoring -> Endpoint;

}

Caption: Workflow for ovarian cancer xenograft studies with Ombrabulin.

Conclusion

This compound is a promising vascular disrupting agent with demonstrated preclinical efficacy in various xenograft models. The provided protocols for HNSCC and ovarian cancer models offer a foundation for researchers to investigate its therapeutic potential further, both as a single agent and in combination with other anti-cancer therapies. Careful consideration of dosing, scheduling, and appropriate endpoints is crucial for the successful design and interpretation of in vivo studies with this compound.

References

- 1. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 2. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ombrabulin Hydrochloride Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preclinical administration of Ombrabulin Hydrochloride (also known as AVE8062), a vascular-disrupting agent (VDA). Ombrabulin is a synthetic, water-soluble analog of combretastatin A4, which has demonstrated significant anti-tumor activity in various animal models.[1] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound. The information presented herein is collated from published preclinical research and is intended for laboratory research use only.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the tumor vasculature. The primary mechanism of action involves the following steps:

-

Binding to Tubulin: Ombrabulin binds to the colchicine-binding site on β-tubulin in endothelial cells.[1]

-

Inhibition of Tubulin Polymerization: This binding event inhibits the polymerization of tubulin into microtubules, a critical component of the cellular cytoskeleton.[1]

-

Endothelial Cell Shape Change and Apoptosis: The disruption of the microtubule network leads to a change in the shape of endothelial cells and induces programmed cell death (apoptosis).

-

Vascular Shutdown and Tumor Necrosis: The loss of endothelial cells results in the collapse of the tumor's blood vessels, leading to a shutdown of blood flow and subsequent necrosis of the tumor tissue.

Signaling Pathway for Ombrabulin-Induced Endothelial Cell Apoptosis

The following diagram illustrates the signaling pathway initiated by Ombrabulin, leading to endothelial cell apoptosis.

Caption: Signaling pathway of Ombrabulin-induced endothelial cell apoptosis.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from preclinical studies of this compound in various animal models.

Table 1: Efficacy of this compound in Mouse Xenograft Models

| Animal Model | Tumor Type | This compound Dose and Schedule | Administration Route | Key Efficacy Results | Reference |

| Nude Mice | Head and Neck Squamous Cell Carcinoma (FaDu Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Attenuated tumor growth as a single agent. Complete tumor regression when combined with cisplatin and radiation. | [2][3] |

| Nude Mice | Head and Neck Squamous Cell Carcinoma (HEP2 Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Attenuated tumor growth. | [2][3] |

| Nude Mice | Ovarian Carcinoma (HeyA8 Xenograft) | 30 mg/kg, twice weekly | Intraperitoneal (i.p.) | Reduced tumor growth. | [4] |

| Murine Models | Breast and Ovarian Cancers | Not specified | Not specified | Significant survival improvements when combined with docetaxel. | [1] |

Table 2: Toxicology Profile of this compound in Animal Models

| Animal Model | Administration Route | Dose Range | Key Toxicity Findings | Reference |